![molecular formula C9H15NO2 B1428271 N,N-dimethyl-2-(2-oxocyclopentyl)acetamide CAS No. 1393845-62-9](/img/structure/B1428271.png)
N,N-dimethyl-2-(2-oxocyclopentyl)acetamide
Overview
Description
N,N-dimethyl-2-(2-oxocyclopentyl)acetamide is an organic compound that is used as a starting material in organic synthesis and as an intermediate in the production of other chemicals. The compound has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and dyes. It is also used as a model compound in biochemical and physiological research.
Scientific Research Applications
Antifungal Applications
Acetamide derivatives have been identified as promising antifungal agents. For instance, certain derivatives exhibit broad-spectrum antifungal activity against Candida and Aspergillus species, demonstrating significant in vitro efficacy and in vivo results in reducing fungal load in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Synthesis and Structural Studies
The synthesis of various acetamide derivatives has been explored for their potential applications in materials science and pharmaceuticals. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized, with their structures investigated by NMR spectroscopy, X-ray single-crystal analysis, and other methods, showcasing the diversity in acetamide chemistry and its relevance in designing new materials and drugs (Nikonov et al., 2016).
Fluorescent Probes for Sensing Applications
Acetamide derivatives have also been used to develop fluorescent probes for the sensitive detection of carbonyl compounds in environmental water samples. These probes allow for trace measurement of aldehydes and ketones, indicating the potential of acetamide derivatives in environmental monitoring and analytical chemistry (Houdier et al., 2000).
Anticancer Activities
The synthesis and evaluation of acetamide derivatives for anticancer activities have been documented. Certain derivatives exhibited reasonable anticancer activity against a panel of human tumor cell lines, particularly melanoma-type cell lines, highlighting the potential of acetamide derivatives in developing new anticancer therapeutics (Duran & Demirayak, 2012).
properties
IUPAC Name |
N,N-dimethyl-2-(2-oxocyclopentyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10(2)9(12)6-7-4-3-5-8(7)11/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGBXLSASCFKEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(2-oxocyclopentyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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